2-Ethyl-5-hydroxyisoindoline-1,3-dione
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Overview
Description
2-Ethyl-5-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxyisoindoline-1,3-dione can be achieved through several methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the use of solventless conditions, where simple heating and relatively quick reactions are employed to synthesize isoindoline derivatives .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust pathways for the construction of complex heterocyclic structures . Additionally, green synthesis techniques are being developed to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be achieved using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Ethyl-5-hydroxyisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxyisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Another isoindoline-1,3-dione derivative with similar structural features.
N-Substituted isoindoline-1,3-diones: These compounds have various substitution patterns and exhibit diverse biological activities.
Uniqueness
2-Ethyl-5-hydroxyisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethyl-5-hydroxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-11-9(13)7-4-3-6(12)5-8(7)10(11)14/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLOTVMPYIGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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